6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-6-8-16(9-7-14)23-21(28)18-10-11-20(27)25(24-18)13-19(26)22-17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXHPANZJBBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyridazine class. For instance, derivatives have shown significant activity against various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
These results suggest that modifications to the pyridazine structure can enhance anticancer properties, indicating that 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide may also exhibit similar effects when tested against specific cancer types .
Antimicrobial Activity
Compounds related to this structure have been assessed for their antimicrobial properties. For example, a study on derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated varying degrees of efficacy, with some exhibiting significant inhibition zones in disc diffusion assays.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
This suggests that the compound could be developed further as an antimicrobial agent .
Enzyme Inhibition
The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have been evaluated for their ability to inhibit glucosidase activity, which is crucial in managing conditions such as diabetes.
Neuroprotective Effects
Emerging research indicates that pyridazine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism often involves modulation of oxidative stress and inflammation pathways.
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of the compound was tested against several cancer cell lines. The study utilized both in vitro and in vivo models to assess growth inhibition and apoptosis induction. Results indicated a strong correlation between structural modifications and enhanced anticancer activity.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized derivatives against common pathogens. The results were compiled using standard microbiological techniques, demonstrating significant activity that supports further exploration into clinical applications.
Q & A
Q. How can researchers optimize the synthesis of 6-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide to improve yields?
- Methodological Answer : Synthesis optimization often involves statistical design of experiments (DoE) to identify critical parameters. For example, varying reaction temperature, solvent polarity, and catalyst loading in a factorial design can pinpoint optimal conditions. Evidence from analogous pyridazine derivatives suggests that microwave-assisted synthesis under inert atmospheres improves reaction efficiency by reducing side products . Additionally, purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) enhances yield and purity.
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, -NMR can confirm the presence of m-tolylamino and p-tolyl moieties via aromatic proton splitting patterns. IR spectroscopy validates carbonyl stretches (e.g., 1650–1750 cm) for oxo and carboxamide groups. X-ray crystallography (using SHELXL ) provides definitive structural confirmation, especially for resolving tautomeric ambiguities in the dihydropyridazine core.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC-UV or LC-MS are recommended. Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation products over 1–4 weeks. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Evidence from pharmacopeial standards highlights the importance of identifying hydrolytic cleavage sites (e.g., carboxamide bonds) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) combined with molecular dynamics (MD) simulations can predict binding modes. Use crystal structures of target proteins (e.g., kinases or receptors) from the PDB. For validation, compare docking scores with experimental IC values from enzyme inhibition assays. Studies on analogous carboxamides emphasize the role of solvation effects and protonation states in docking accuracy .
Q. How should researchers resolve contradictions between in vitro activity and computational predictions?
- Methodological Answer : Discrepancies often arise from oversimplified computational models. Address this by:
- Validating force fields in MD simulations (e.g., AMBER vs. CHARMM).
- Performing free-energy perturbation (FEP) calculations to account for entropy-enthalpy compensation.
- Conducting orthogonal assays (e.g., SPR for binding kinetics or cellular thermal shift assays).
Evidence from reaction design frameworks highlights iterative feedback between computational and experimental data .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use structure-activity relationship (SAR) studies guided by logP, polar surface area (PSA), and metabolic stability data. Introduce substituents to modulate solubility (e.g., sulfonate groups) or reduce CYP450 metabolism (e.g., fluorine substitution). ADMET prediction tools (e.g., SwissADME) prioritize derivatives with optimal bioavailability. Analogous studies on pyrimidine carboxamides demonstrate the utility of prodrug strategies for enhancing permeability .
Q. How can crystallographic data be leveraged to understand polymorphism in this compound?
- Methodological Answer : Perform polymorph screening via solvent evaporation, slurrying, or cooling crystallization. Analyze polymorphs using PXRD, DSC, and Raman spectroscopy. SHELXL refinement can resolve subtle differences in unit cell parameters. For stability ranking, compare dissolution rates and hygroscopicity. Evidence from dihydropyridazine analogs shows that hydrogen-bonding networks dominate polymorphic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
